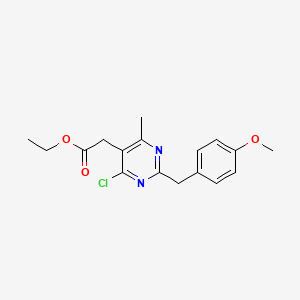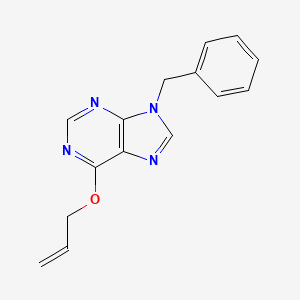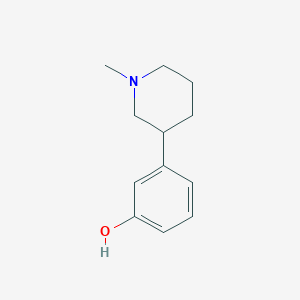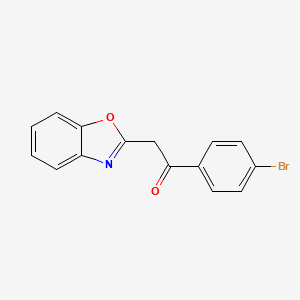
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methoxybenzyl, and methyl groups, and an ethyl ester functional group.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-, Ethylester beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Pyrimidinrings: Dies kann durch die Kondensation geeigneter Vorläufer wie Amidine und β-Diketone erreicht werden.
Substitutionsreaktionen: Die Einführung der Chlor-, Methoxybenzyl- und Methylgruppen am Pyrimidinring kann mit verschiedenen Substitutionsreaktionen erfolgen.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit Ethanol zur Bildung des Ethylesters.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um effiziente Reaktionen und minimale Nebenprodukte zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-, Ethylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.
Substitution: Die Chlorgruppe kann durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Ammoniak (NH3) oder Natriumthiolate (NaSMe) können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von Aminen oder Thiolen.
Wissenschaftliche Forschungsanwendungen
5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-, Ethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es kann als Vorläufer für die Synthese von pharmazeutischen Verbindungen mit potenziellen therapeutischen Wirkungen verwendet werden.
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften geeignet.
Industrielle Chemie: Es kann bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-, Ethylester beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlor- und Methoxybenzylgruppen können die Bindungsaffinität der Verbindung zu bestimmten Enzymen oder Rezeptoren erhöhen, was zur Modulation biologischer Pfade führt. Die Estergruppe kann hydrolysiert werden, um die aktive Carbonsäure freizusetzen, die weiter mit molekularen Zielstrukturen interagieren kann.
Wirkmechanismus
The mechanism of action of 5-Pyrimidineacetic acid, 6-chloro-2-(4-methoxybenzyl)-4-methyl-, ethyl ester involves its interaction with specific molecular targets. The chloro and methoxybenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-: Fehlt die Ethylestergruppe.
5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-, Methylester: Enthält einen Methylester anstelle eines Ethylesters.
5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-, Propylester: Enthält einen Propylester anstelle eines Ethylesters.
Einzigartigkeit
Das Vorhandensein der Ethylestergruppe in 5-Pyrimidincarbonsäure, 6-Chlor-2-(4-Methoxybenzyl)-4-methyl-, Ethylester verleiht einzigartige physikalisch-chemische Eigenschaften, wie z. B. erhöhte Lipophilie und das Potenzial für die Hydrolyse zur Freisetzung der aktiven Carbonsäure. Dies macht es von seinen Analoga unterscheidbar und für bestimmte Anwendungen in der Medizin und der industriellen Chemie geeignet.
Eigenschaften
CAS-Nummer |
64678-04-2 |
|---|---|
Molekularformel |
C17H19ClN2O3 |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
ethyl 2-[4-chloro-2-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-5-yl]acetate |
InChI |
InChI=1S/C17H19ClN2O3/c1-4-23-16(21)10-14-11(2)19-15(20-17(14)18)9-12-5-7-13(22-3)8-6-12/h5-8H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
WKAGIFXDICTIGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=C(N=C(N=C1Cl)CC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12121936.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)

![2-methyl-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12121967.png)





![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)


